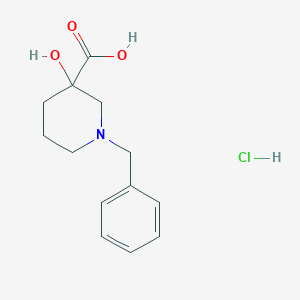

1-Benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride

CAS No.: 112197-87-2

Cat. No.: VC2936580

Molecular Formula: C13H18ClNO3

Molecular Weight: 271.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 112197-87-2 |

|---|---|

| Molecular Formula | C13H18ClNO3 |

| Molecular Weight | 271.74 g/mol |

| IUPAC Name | 1-benzyl-3-hydroxypiperidine-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C13H17NO3.ClH/c15-12(16)13(17)7-4-8-14(10-13)9-11-5-2-1-3-6-11;/h1-3,5-6,17H,4,7-10H2,(H,15,16);1H |

| Standard InChI Key | OXYAVWYHHFMODM-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)CC2=CC=CC=C2)(C(=O)O)O.Cl |

| Canonical SMILES | C1CC(CN(C1)CC2=CC=CC=C2)(C(=O)O)O.Cl |

Introduction

Chemical Structure and Properties

Structural Characteristics

1-Benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride features a piperidine core with specific substitution patterns. The piperidine ring serves as the central scaffold, with a benzyl group attached to the nitrogen atom at position 1, creating an N-benzyl substitution pattern. At position 3, the molecule contains both a hydroxyl group and a carboxylic acid group, making this carbon a quaternary center. The compound exists as a hydrochloride salt, which enhances its water solubility compared to the free base form.

Physical and Chemical Properties

The physical and chemical properties of 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride are crucial for understanding its behavior in various environments and applications. While specific experimental data for this compound is limited in the available literature, its properties can be inferred from its structural features and those of similar compounds.

Table 1: Physical and Chemical Properties of 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride

| Property | Value | Notes |

|---|---|---|

| CAS Number | 112197-87-2 | Unique identifier for chemical substances |

| Molecular Formula | C₁₃H₁₇NO₃·HCl | Includes the hydrochloride salt |

| Molecular Weight | Approx. 271.74 g/mol | Calculated from molecular formula |

| Physical State | Solid | At room temperature |

| Solubility | Soluble in water, methanol, ethanol | Hydrochloride salt enhances water solubility |

| pKa | Estimated 3-4 (carboxylic acid) | Based on typical carboxylic acid values |

| Stability | Store at 2-8°C | Recommended storage conditions for similar compounds |

The compound's water solubility is enhanced due to its hydrochloride salt form, making it suitable for various aqueous-based applications in research and pharmaceutical formulations. The presence of multiple functional groups provides versatility in chemical reactions and potential for hydrogen bonding interactions with biological targets.

Synthesis Methods

Synthetic Routes

The synthesis of 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride typically involves multiple steps, beginning with appropriate piperidine precursors. Based on the synthesis of related compounds, several approaches can be employed:

The most common synthetic route involves the reaction of piperidine derivatives with benzyl halides under controlled conditions. This N-alkylation reaction introduces the benzyl group to the nitrogen atom of the piperidine ring. The hydroxyl and carboxylic acid groups at position 3 may be introduced through various methods, including hydroxylation of a ketone intermediate followed by oxidation to form the carboxylic acid.

Industrial Production Considerations

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may enhance the efficiency and scalability of the production process. Careful control of reaction parameters such as temperature, pH, and reagent concentrations is essential for reproducible synthesis at larger scales.

Chemical Reactions

Common Reactions and Conditions

Several chemical reactions are particularly relevant for this compound:

-

Oxidation reactions: The hydroxyl group can be oxidized to form ketones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

-

Reduction reactions: The carboxylic acid can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

-

Substitution reactions: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

-

Esterification: The carboxylic acid can react with alcohols to form esters, an important transformation for derivatization.

Biological Activity and Pharmacology

Neuropharmacological Properties

1-Benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride and structurally related compounds have demonstrated interactions with neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. This modulation can potentially lead to therapeutic applications in neurodegenerative diseases and psychiatric disorders.

The compound's structural resemblance to neurotransmitters enables it to interact with several receptors in the central nervous system. Similar compounds have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. This inhibition can enhance cholinergic signaling, offering a therapeutic avenue for cognitive enhancement.

| Biological Activity | Target/Mechanism | Potential Application |

|---|---|---|

| Neurotransmitter Modulation | Acetylcholine and dopamine receptors | Neurodegenerative diseases, psychiatric disorders |

| Cholinesterase Inhibition | AChE and BuChE | Alzheimer's disease, cognitive enhancement |

| Anticancer Activity | Apoptosis induction, muscarinic receptor interaction | Cancer therapy, particularly colorectal cancer |

Structure-Activity Relationships

The biological activity of 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride is closely linked to its structural features. The benzyl group enhances lipophilicity, potentially improving membrane permeability. The hydroxyl and carboxylic acid groups at position 3 provide hydrogen bonding capabilities, which may be crucial for binding to specific protein targets.

Modifications to these functional groups can significantly alter the compound's pharmacological profile. For instance, replacing the carboxylic acid with a nitrile group, as in 1-Benzyl-3-hydroxypiperidine-3-carbonitrile, may change the binding affinity and selectivity for certain receptors.

Research Applications

As a Building Block in Organic Synthesis

1-Benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride serves as a valuable building block in the synthesis of complex organic molecules. Its multifunctional structure allows for selective modifications to create libraries of compounds with diverse properties. Particularly, the carboxylic acid group can be derivatized to form esters, amides, or reduced to alcohols, while the hydroxyl group provides another site for derivatization.

In Medicinal Chemistry

In medicinal chemistry, this compound has been explored as a scaffold for developing therapeutic agents. The piperidine ring is a privileged structure in drug design, appearing in numerous clinically approved medications. The substitution pattern in 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride provides a unique framework for developing compounds with specific pharmacological profiles.

As a Pharmacological Tool

Beyond its direct therapeutic potential, 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride may serve as a pharmacological tool for studying receptor-ligand interactions. Its structural features make it suitable for investigating structure-activity relationships and for developing more selective compounds targeting specific receptors or enzymes.

Comparison with Similar Compounds

Structural Analogs

Several compounds share structural similarities with 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride, each with distinct properties and applications.

Table 3: Comparison of 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Differences |

|---|---|---|---|---|

| 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride | 112197-87-2 | C₁₃H₁₇NO₃·HCl | ~271.74 g/mol | Subject compound |

| 1-Benzylpiperidine-3-carboxylic acid | 141943-04-6 | C₁₃H₁₇NO₂ | 219.28 g/mol | Lacks hydroxyl group at position 3 |

| 1-Benzyl-3-hydroxypiperidine-3-carbonitrile | 150018-99-8 | C₁₃H₁₆N₂O | 216.28 g/mol | Has nitrile instead of carboxylic acid |

| 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid | 59119-18-5 | C₁₃H₁₇NO₃ | 235.28 g/mol | Hydroxyl and carboxylic acid at position 4 |

Functional Differences

The positioning of functional groups significantly impacts the chemical and biological properties of these compounds:

-

1-Benzylpiperidine-3-carboxylic acid: Lacks the hydroxyl group at position 3, resulting in different hydrogen bonding capabilities and potentially different receptor interactions compared to the subject compound .

-

1-Benzyl-3-hydroxypiperidine-3-carbonitrile: Contains a nitrile group instead of a carboxylic acid, which alters its reactivity and biological properties. Nitriles can be hydrolyzed to amides or carboxylic acids, making this compound a potential precursor in synthetic pathways.

-

1-Benzyl-4-hydroxypiperidine-4-carboxylic acid: Features the hydroxyl and carboxylic acid groups at position 4 instead of position 3, changing the spatial arrangement of these functional groups and potentially their interactions with biological targets.

Synthetic Interrelationships

These compounds may be interrelated in synthetic pathways. For example, 1-Benzyl-3-hydroxypiperidine-3-carbonitrile could potentially be hydrolyzed to form 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid, which could then be converted to its hydrochloride salt. Similarly, 1-Benzylpiperidine-3-carboxylic acid could serve as a precursor for introducing a hydroxyl group at position 3 to synthesize the subject compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume